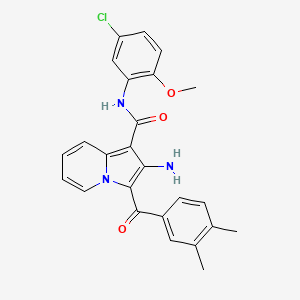

![molecular formula C23H20N4O4S B2617462 N-(3,5-dimethoxyphenyl)-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine CAS No. 688356-30-1](/img/structure/B2617462.png)

N-(3,5-dimethoxyphenyl)-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a quinazolin-4-amine derivative. Quinazolin-4-amine is a type of organic compound that contains a quinazoline core, which is a bicyclic structure consisting of two fused six-membered aromatic rings, one of which contains two nitrogen atoms . The compound is substituted with a 3,5-dimethoxyphenyl group and a 3-nitrophenylmethylsulfanyl group. The presence of these groups could potentially influence the compound’s reactivity and biological activity.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinazolin-4-amine core and the attached functional groups. The electron-donating methoxy groups and the electron-withdrawing nitro group could influence the compound’s electronic structure and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amine group in the quinazolin-4-amine core could potentially undergo reactions such as alkylation or acylation. The nitro group could potentially be reduced to an amino group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar amine, nitro, and methoxy groups could influence the compound’s solubility in different solvents .科学的研究の応用

Anti-inflammatory and Antimicrobial Activities

Research indicates that quinazoline derivatives exhibit promising anti-inflammatory and antimicrobial activities. For instance, a study synthesized novel quinazoline derivatives and evaluated their effects on pro-inflammatory cytokines (TNF-α and IL-6) and antimicrobial activity (antibacterial and antifungal). The compounds showed significant inhibition of TNF-α and IL-6, suggesting their potential as anti-inflammatory agents, alongside notable antimicrobial efficacy at varying MIC values against selected pathogenic bacteria and fungi (Keche et al., 2012).

Antitumor and Apoptosis-Inducing Properties

Several quinazoline derivatives have been identified as potent inducers of apoptosis in cancer cells. A study discovered N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines as a new series of potent apoptosis inducers, highlighting their potential for cancer therapy. The compounds demonstrated significant activity against cancer cells derived from solid tumors, with EC(50) values ranging from 30 to 70 nM, suggesting their effectiveness in inhibiting cell growth and inducing apoptosis (Zhang et al., 2008).

Antimalarial Activity

Quinazoline derivatives have also shown promising antimalarial activity. A study synthesized and evaluated 6,7-dimethoxyquinazoline-2,4-diamines for their antimalarial properties through structure-activity relationship studies. One compound, identified as SSJ-717, exhibited high antimalarial activity, presenting itself as a potential antimalarial drug lead (Mizukawa et al., 2021).

Hypotensive Effect

Research into the hypotensive effects of quinazoline derivatives has found that some compounds exhibit significant hypotensive activity through α(1)-blocking activity, similar to the clinically used drug prazosin, but with advantages such as the absence of reflex tachycardia and prolonged action duration (El-Sabbagh et al., 2010).

Antiviral Activity

Quinazoline derivatives have been synthesized and evaluated for their antiviral activities. For example, a study described the synthesis of new (quinazolin-4-ylamino)methylphosphonates and their evaluation against the Tobacco mosaic virus (TMV), with some compounds displaying weak to good anti-TMV activity (Luo et al., 2012).

将来の方向性

特性

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O4S/c1-30-18-11-16(12-19(13-18)31-2)24-22-20-8-3-4-9-21(20)25-23(26-22)32-14-15-6-5-7-17(10-15)27(28)29/h3-13H,14H2,1-2H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWCZABTRMBOQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC4=CC(=CC=C4)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

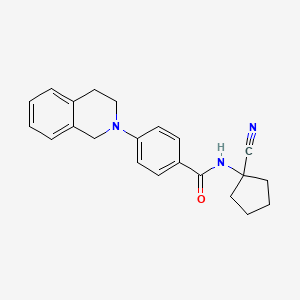

![3-(4-chloro-2-methylphenyl)-2-{[(2-methoxyphenyl)sulfanyl]methyl}-4(3H)-quinazolinone](/img/structure/B2617379.png)

![Bicyclo[4.2.0]octan-7-amine;hydrochloride](/img/structure/B2617383.png)

![(E)-3-(((furan-2-ylmethyl)imino)methyl)-9-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2617388.png)

![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2617390.png)

![(E)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2617393.png)

![tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/no-structure.png)

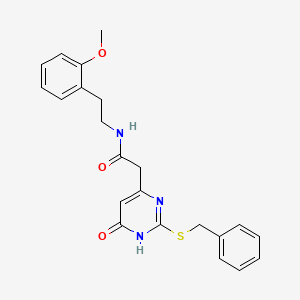

![5-cyano-4-(furan-2-yl)-2-methyl-6-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-N-(1,3-thiazol-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2617397.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide](/img/structure/B2617399.png)